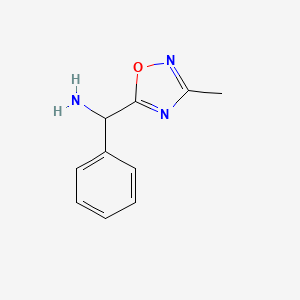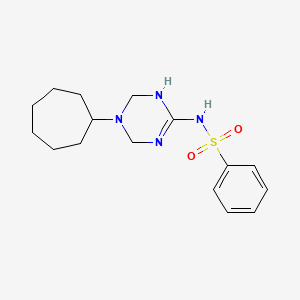
2-(pyridin-2-ylsulfanyl)-N-(4H-1,2,4-triazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(pyridin-2-ylsulfanyl)-N-(4H-1,2,4-triazol-4-yl)acetamide is a compound that features a pyridine ring, a triazole ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-2-ylsulfanyl)-N-(4H-1,2,4-triazol-4-yl)acetamide typically involves the reaction of pyridine-2-thiol with 4H-1,2,4-triazole-4-yl acetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-2-ylsulfanyl)-N-(4H-1,2,4-triazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazole or pyridine rings.
Substitution: The hydrogen atoms on the pyridine or triazole rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified triazole or pyridine derivatives.
Substitution: Halogenated or other functionalized derivatives.
Scientific Research Applications
2-(pyridin-2-ylsulfanyl)-N-(4H-1,2,4-triazol-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(pyridin-2-ylsulfanyl)-N-(4H-1,2,4-triazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to metal ions through its pyridine and triazole rings, forming stable complexes. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(pyridin-2-ylsulfanyl)-N-(1H-1,2,4-triazol-1-yl)acetamide
- 2-(pyridin-2-ylsulfanyl)-N-(3H-1,2,4-triazol-3-yl)acetamide
- 2-(pyridin-2-ylsulfanyl)-N-(5H-1,2,4-triazol-5-yl)acetamide
Uniqueness
2-(pyridin-2-ylsulfanyl)-N-(4H-1,2,4-triazol-4-yl)acetamide is unique due to its specific arrangement of the pyridine and triazole rings, which allows for distinct interactions with metal ions and biological targets
Properties
Molecular Formula |
C9H9N5OS |
|---|---|
Molecular Weight |
235.27 g/mol |
IUPAC Name |
2-pyridin-2-ylsulfanyl-N-(1,2,4-triazol-4-yl)acetamide |
InChI |
InChI=1S/C9H9N5OS/c15-8(13-14-6-11-12-7-14)5-16-9-3-1-2-4-10-9/h1-4,6-7H,5H2,(H,13,15) |
InChI Key |
VMHVHSCGMBBFMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NN2C=NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(2E)-but-2-enoyl]-3-chloro-N'-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11187367.png)
![7-(1,3-benzodioxol-5-yl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B11187372.png)
![N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11187380.png)
![5-{[(4-fluorophenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11187391.png)
![2-ethyl-3-(4-methoxyphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11187392.png)
![N-{4-amino-6-[(4-phenethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)amine](/img/structure/B11187405.png)
![3,7-Bis(4-Fluorophenyl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11187413.png)

![1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6,7-dimethoxy-3-phenylquinazoline-2,4(1H,3H)-dione](/img/structure/B11187436.png)
![4-methyl-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide](/img/structure/B11187440.png)
![Methyl 4-(4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11187444.png)
![3-benzyl-9-chloro-5'-methyl-2'-(4-methylphenyl)-2,3,4,4a-tetrahydro-1H,6H-spiro[pyrazino[1,2-a]quinoline-5,4'-pyrazol]-3'(2'H)-one](/img/structure/B11187447.png)
![3-(2-methoxyphenyl)-2-[(4-methylbenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B11187460.png)

